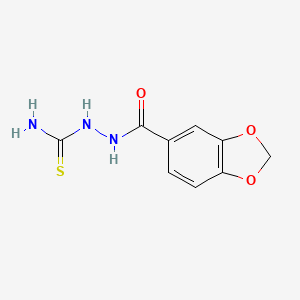
2-bromo-N-methylpropan-1-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-methylpropan-1-amine;hydrobromide is an organic compound with the chemical formula C4H10Br2N. It is a derivative of propanamine, where a bromine atom is attached to the second carbon of the propanamine chain, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methylpropan-1-amine;hydrobromide typically involves the bromination of N-methylpropan-1-amine. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-methylpropan-1-amine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of N-methylpropan-1-amine.
Oxidation Reactions: The compound can undergo oxidation in the presence of strong oxidizing agents, resulting in the formation of corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of N-methylpropan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous medium.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: N-methylpropan-1-amine
Oxidation Reactions: Corresponding amine oxides
Reduction Reactions: N-methylpropan-1-amine
Wissenschaftliche Forschungsanwendungen
2-bromo-N-methylpropan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives.
Biology: The compound is used in the study of biological processes involving amines and their derivatives.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-methylpropan-1-amine;hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, is readily displaced by nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-2-methylpropan-1-amine;hydrobromide: Similar in structure but with a methyl group attached to the second carbon instead of the nitrogen.
2-bromoethylamine hydrobromide: Similar in structure but with an ethyl group instead of a propyl group.
3-bromo-N-methyl-1-propanamine hydrobromide: Similar in structure but with the bromine atom attached to the third carbon.
Uniqueness
2-bromo-N-methylpropan-1-amine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
89036-58-8 |
|---|---|
Molekularformel |
C4H11Br2N |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
2-bromo-N-methylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H |
InChI-Schlüssel |
UZTUVNCQZAZTDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


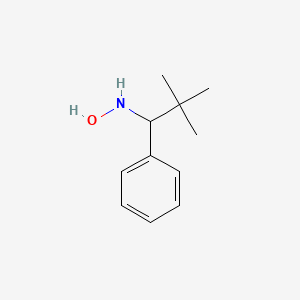

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
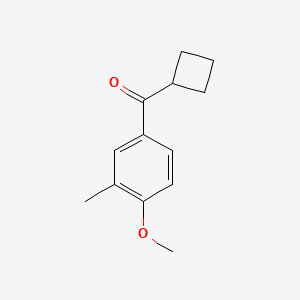
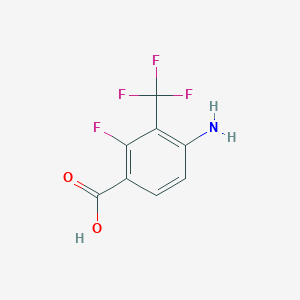

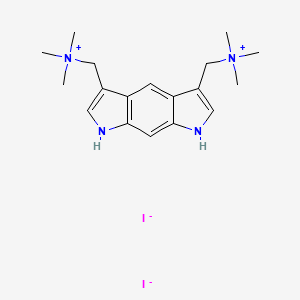
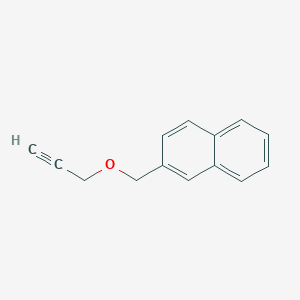
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)

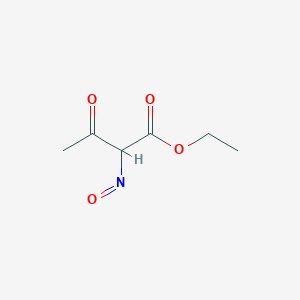
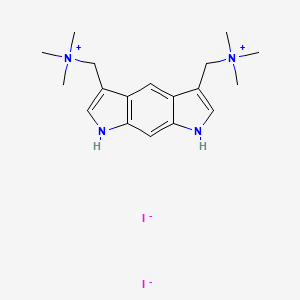
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
